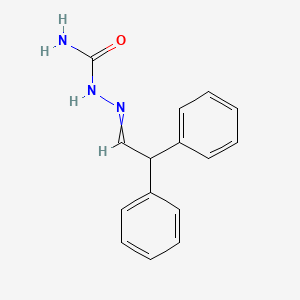
2-(2,2-Diphenylethylidene)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Diphenylethylidene)hydrazinecarboxamide is an organic compound that belongs to the class of hydrazinecarboxamides It is characterized by the presence of a hydrazinecarboxamide group attached to a 2,2-diphenylethylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethylidene)hydrazinecarboxamide typically involves the condensation of hydrazinecarboxamide with 2,2-diphenylethylidene. One common method involves the reaction of benzil dihydrazone with chlorobenzaldehydes under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), at room temperature . The product is then purified using standard techniques such as recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-(2,2-Diphenylethylidene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
科学的研究の応用
2-(2,2-Diphenylethylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-(2,2-Diphenylethylidene)hydrazinecarboxamide involves its interaction with molecular targets in biological systems. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The compound’s anticancer activity, for example, is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Hydrazinecarboxamide, 2-(phenylmethylene)-: This compound has a similar structure but with a phenylmethylene group instead of a 2,2-diphenylethylidene moiety.
Hydrazinecarboxamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis-: Another related compound with a bis-ethanediylidene structure.
Uniqueness
2-(2,2-Diphenylethylidene)hydrazinecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential anticancer activity make it a compound of significant interest in various research fields .
特性
CAS番号 |
5449-28-5 |
|---|---|
分子式 |
C15H15N3O |
分子量 |
253.30 g/mol |
IUPAC名 |
(2,2-diphenylethylideneamino)urea |
InChI |
InChI=1S/C15H15N3O/c16-15(19)18-17-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H,(H3,16,18,19) |
InChIキー |
OLLQWGLTKGDVKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C=NNC(=O)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















